N-(((2R,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methylpiperidin-2-yl)methyl)acetamide N-(((2R,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methylpiperidin-2-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810991
InChI: InChI=1S/C9H18N2O4/c1-4-7(13)9(15)8(14)6(11-4)3-10-5(2)12/h4,6-9,11,13-15H,3H2,1-2H3,(H,10,12)/t4-,6+,7+,8+,9+/m0/s1
SMILES:
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol

N-(((2R,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methylpiperidin-2-yl)methyl)acetamide

CAS No.:

Cat. No.: VC15810991

Molecular Formula: C9H18N2O4

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

N-(((2R,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methylpiperidin-2-yl)methyl)acetamide -

Specification

Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
IUPAC Name N-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methylpiperidin-2-yl]methyl]acetamide
Standard InChI InChI=1S/C9H18N2O4/c1-4-7(13)9(15)8(14)6(11-4)3-10-5(2)12/h4,6-9,11,13-15H,3H2,1-2H3,(H,10,12)/t4-,6+,7+,8+,9+/m0/s1
Standard InChI Key PCXCXTZASITUBF-GDJKBKKHSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@@H]([C@H](N1)CNC(=O)C)O)O)O
Canonical SMILES CC1C(C(C(C(N1)CNC(=O)C)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, N-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-piperidin-2-yl]methyl]ethanamide, reflects its stereochemistry and functional groups . Its molecular formula is C₉H₁₈N₂O₄, with a molecular weight of 218.25 g/mol . The piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds between hydroxyl groups at positions 3, 4, and 5 .

Stereochemical Configuration

The absolute configuration at the six stereocenters is defined as follows:

  • C2: R

  • C3: R

  • C4: R

  • C5: R

  • C6: S

  • Methyl group at C6: S

This configuration is critical for its potential interactions with chiral biological targets, such as enzymes or receptors.

Spectroscopic and Computational Descriptors

Key identifiers include:

DescriptorValue
SMILESC[C@H]1[C@H]([C@H]([C@@H]([C@H](N1)CNC(=O)C)O)O)O
InChIKeyPCXCXTZASITUBF-GDJKBKKHSA-N
Canonical SMILESC[C@@H]1N[C@H](CNC(C)=O)[C@@H](O)[C@H](O)[C@@H]1O
Hydrogen Bond Donors5
Hydrogen Bond Acceptors6

These descriptors, computed using tools like OpenEye OEToolkits and ACDLabs, facilitate virtual screening and molecular docking studies .

Synthesis and Structural Modification

Synthetic Routes

While detailed synthetic protocols are scarce in publicly available literature, the compound’s structure suggests a multi-step approach involving:

  • Piperidine ring formation via cyclization of a linear precursor.

  • Stereoselective hydroxylation at positions 3, 4, and 5.

  • Methyl group introduction at C6 using alkylating agents.

  • Acetamide functionalization via nucleophilic acyl substitution .

Chiral auxiliaries or asymmetric catalysis would be required to achieve the correct stereochemistry.

Biological Activity and Mechanistic Insights

Comparative Analysis with Structural Analogs

The compound shares features with bioactive piperidines:

CompoundKey FeaturesBiological Activity
DeoxynojirimycinPiperidine with three hydroxylsα-Glucosidase inhibitor
Fagomine1-Deoxynojirimycin analogAntidiabetic, antiviral
ZXA (this compound)Methyl and acetamide substituentsUnderexplored

The methyl group at C6 and acetamide side chain distinguish ZXA from classical iminosugars, potentially altering target specificity .

Applications and Future Directions

Industrial and Research Uses

  • Chiral catalyst: For asymmetric synthesis.

  • Molecular probe: Studying carbohydrate-processing enzymes.

Challenges and Research Gaps

  • Synthetic scalability: Current routes are likely low-yielding.

  • Target identification: Requires high-throughput screening.

  • Toxicological profile: Unknown ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

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